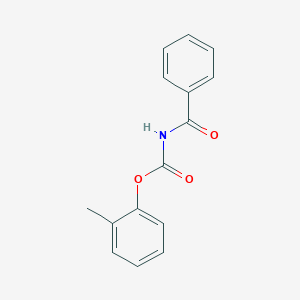![molecular formula C22H25NO4 B5200875 methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and is known to exhibit a range of biological activities.
作用機序
The mechanism of action of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been found to protect against oxidative stress-induced cellular damage.
実験室実験の利点と制限
The advantages of using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments include its potent biological activity, its ability to modulate multiple cellular signaling pathways, and its potential applications in the treatment of various diseases. However, there are also some limitations to using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments. These include its relatively complex synthesis method, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a chemopreventive agent for cancer. Further studies are also needed to elucidate the mechanism of action of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate and to optimize its pharmacokinetic properties for clinical applications.
Conclusion:
In conclusion, methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects, and possesses potent antioxidant properties. While there are some limitations to using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments, its potential applications in the treatment of various diseases make it a promising candidate for further research.
合成法
The synthesis of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate involves the reaction of 4-bromomethyl benzoate with 3-(2-methoxybenzoyl) piperidine in the presence of a base. The reaction is carried out in an inert atmosphere and under reflux conditions. The resulting product is then purified by column chromatography to obtain pure methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate.
科学的研究の応用
Methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
methyl 4-[[3-(2-methoxybenzoyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-20-8-4-3-7-19(20)21(24)18-6-5-13-23(15-18)14-16-9-11-17(12-10-16)22(25)27-2/h3-4,7-12,18H,5-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJGBCHCNDWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)
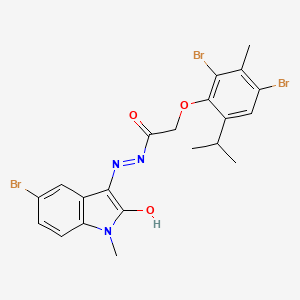

![N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)
![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)
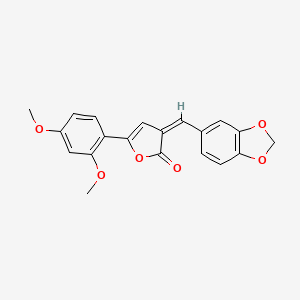
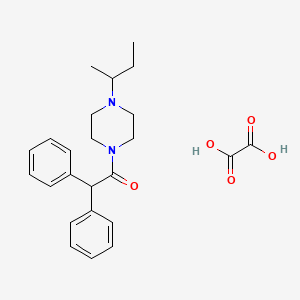
![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)
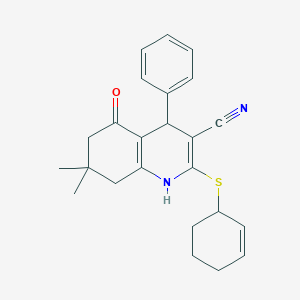
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)
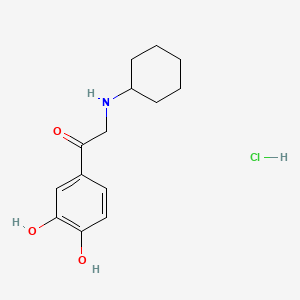
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)
